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Compound of Interest

Compound Name: DC-5163

Cat. No.: B15568811

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public data on the toxicity profile
of DC-5163. The information is primarily derived from a single preclinical study focused on the
compound's therapeutic efficacy in a breast cancer model. As such, this profile is not
exhaustive and should be considered preliminary. Comprehensive toxicological assessments,
including but not limited to long-term toxicity, carcinogenicity, genotoxicity, and reproductive
toxicity, have not been reported in the public domain.

Introduction

DC-5163 is a novel small-molecule inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase
(GAPDH), a key enzyme in the glycolytic pathway.[1][2][3] By targeting GAPDH, DC-5163 aims
to disrupt the energy metabolism of cancer cells, which often exhibit elevated rates of glycolysis
(the Warburg effect).[1][4][5][6] This mechanism has shown potential in preclinical studies for
inhibiting tumor growth and inducing apoptosis in cancer cells.[1][2][4] This technical guide
provides a summary of the available preliminary toxicity and safety data for DC-5163.

In Vivo Safety and Tolerability in a Murine Model

A study utilizing a mouse breast cancer xenograft model provides the primary source of in vivo
safety data for DC-5163.[1] In this study, DC-5163 was administered at a dose of 80 mg/kg and
demonstrated a favorable safety profile with no significant systemic toxicity observed.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15568811?utm_src=pdf-interest
https://www.benchchem.com/product/b15568811?utm_src=pdf-body
https://www.benchchem.com/product/b15568811?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11138053/
https://www.medchemexpress.com/literature/dc-5163-a-gapdh-inhibitor-inhibits-glycolysis-pathway-and-induces-apoptosis.html
https://www.cancer-research-network.com/2020/04/22/dc-5163-a-gapdh-inhibitor-inhibits-glycolysis-pathway-and-induces-apoptosis/
https://www.benchchem.com/product/b15568811?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11138053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7285110/
https://pubmed.ncbi.nlm.nih.gov/32890467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11138053/
https://www.medchemexpress.com/literature/dc-5163-a-gapdh-inhibitor-inhibits-glycolysis-pathway-and-induces-apoptosis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7285110/
https://www.benchchem.com/product/b15568811?utm_src=pdf-body
https://www.benchchem.com/product/b15568811?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11138053/
https://www.benchchem.com/product/b15568811?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11138053/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

During the treatment period, there was no significant difference in body weight between the
DC-5163-treated group and the control group, suggesting good general tolerability.[1] Gross
and histopathological examination of major organs, including the heatrt, liver, spleen, lung, and
kidney, revealed no significant morphological changes in the DC-5163 treatment group,
indicating a lack of overt organ toxicity at the tested dose.[1]

To further assess potential toxicity, blood samples were analyzed for hematological and clinical
chemistry markers. The results indicated that DC-5163 did not induce significant hepatorenal
toxicity or hematotoxicity.[1]

Table 1: Hematological Parameters in Mice Treated with DC-5163[1]

DMSO Control DC-5163 (80 mg/kg)
Parameter P-value
(Mean * SD) (Mean * SD)

Hepatic Function

ALT (U/L) 39.44 + 4,440 39.03 + 2.592 0.8477

Renal Function

Data not provided in

the source material

Hematological Indices

Specific indices not

detailed in the source

material, but reported > 0.05
as having no

significant effect

SD: Standard Deviation; ALT: Alanine Aminotransferase

In Vitro Cytotoxicity

The anti-proliferative effects of DC-5163 were evaluated in various breast cancer cell lines and
a normal breast epithelial cell line.
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DC-5163 inhibited the viability of MCF-7, MDA-MB-231, and BT549 breast cancer cell lines in a
dose- and time-dependent manner.[1] The IC50 value for MDA-MB-231 cell proliferation was
reported to be 99.22 uM at 48 hours.[2] The compound also effectively inhibited colony
formation in these cell lines.[1]

Importantly, normal breast epithelial cells (MCF-10A) were found to be tolerant to DC-5163,
suggesting a potential therapeutic window and selectivity for cancer cells.[2][3]

Mechanism of Action and Associated Signaling
Pathways

DC-5163 exerts its anti-cancer effects by inhibiting GAPDH, which leads to the suppression of
aerobic glycolysis and a reduction in the energy supply for breast cancer cells.[1] This
metabolic disruption results in cell cycle arrest at the GO/G1 phase and induction of apoptosis.

[1]

The following diagram illustrates the workflow of the key in vivo experiment that provided the
preliminary toxicity data.
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In vivo experimental workflow for DC-5163 assessment.

The diagram below outlines the proposed mechanism of action for DC-5163, leading to

apoptosis in cancer cells.
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Proposed mechanism of action for DC-5163.

Experimental Protocols

+ Animal Model: A mouse breast cancer xenograft model was established.
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o Treatment: Mice were treated with DC-5163 at a dose of 80 mg/kg. A control group received
DMSO.

» Monitoring: Body weight was monitored throughout the treatment period.

o Histopathology: At the end of the study, major organs (heart, liver, spleen, lung, kidney) were
collected for histopathological examination.

» Blood Analysis: Blood samples were collected to assess hepatic and renal function, as well
as hematological parameters.

e Cell Lines: MCF-7, MDA-MB-231, and BT549 breast cancer cells.

o Procedure: Cells were seeded in 96-well plates (1 x 1074 cells/well) and cultured overnight.
They were then treated with various concentrations of DC-5163 for 24, 48, or 72 hours.

e Analysis: Cell viability was determined using a CCK8 kit according to the manufacturer's
instructions. Each concentration was tested in triplicate, and the experiment was repeated
three times.

e Procedure: Breast cancer cell lines were treated with different concentrations of DC-5163.

e Analysis: The percentage of cells in early and late apoptosis was determined by flow
cytometry after staining with Annexin V-FITC and Propidium lodide (PI).

o Procedure: Protein lysates were collected from DC-5163-treated cells.

e Analysis: The expression level of cleaved PARP (a marker of apoptosis) was assessed by
Western blotting.

Conclusion

The preliminary data available for DC-5163 suggests a favorable safety profile in the context of
a murine breast cancer model. The compound demonstrates selective cytotoxicity towards
cancer cells over normal cells in vitro and does not appear to cause significant systemic toxicity
in vivo at the tested therapeutic dose. However, it is crucial to emphasize that this is not a
comprehensive toxicity profile. Further studies are required to establish a complete
understanding of the safety of DC-5163, including formal acute and chronic toxicity studies, as
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well as assessments of its genotoxic, carcinogenic, and reproductive and developmental
toxicity potential. These studies are essential before DC-5163 can be considered for further
clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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